molecular formula C13H17ClO B1324654 6-Chloro-1-(4-methylphenyl)-1-oxohexane CAS No. 898785-32-5

6-Chloro-1-(4-methylphenyl)-1-oxohexane

Cat. No.: B1324654
CAS No.: 898785-32-5
M. Wt: 224.72 g/mol
InChI Key: DWSZWLDXSMGGPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-1-(4-methylphenyl)-1-oxohexane is an organic compound that belongs to the class of chloro-substituted ketones. These compounds are known for their versatility as building blocks in the synthesis of various drug-candidate compounds. The presence of a chlorine atom and a ketone functional group in its structure makes it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for preparing 6-Chloro-1-(4-methylphenyl)-1-oxohexane involves the oxidative C–C bond cleavage of tert-cycloalkanols using tetramethylammonium hypochlorite. This method is advantageous due to its mild reaction conditions and the absence of metal catalysts . The reaction typically proceeds in a two-phase system with acetic acid as a co-solvent, promoting the cleavage and subsequent chlorination of the cycloalkanol.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar oxidative cleavage methods. The use of tetramethylammonium hypochlorite and acetic acid in large-scale reactors ensures efficient production while maintaining the purity of the product.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-1-(4-methylphenyl)-1-oxohexane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used for reduction reactions.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: 6-Chloro-1-(4-methylphenyl)-1-hexanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-Chloro-1-(4-methylphenyl)-1-oxohexane has several applications in scientific research:

    Chemistry: It serves as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme-catalyzed reactions involving ketones and chlorinated compounds.

    Medicine: It is investigated for its potential use in the development of pharmaceuticals, particularly as an intermediate in drug synthesis.

    Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Chloro-1-(4-methylphenyl)-1-oxohexane involves its interaction with various molecular targets. The ketone group can undergo nucleophilic addition reactions, while the chlorine atom can participate in substitution reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of a chlorine atom and a ketone functional group, making it a versatile intermediate in organic synthesis. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its importance in scientific research and industry.

Properties

IUPAC Name

6-chloro-1-(4-methylphenyl)hexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClO/c1-11-6-8-12(9-7-11)13(15)5-3-2-4-10-14/h6-9H,2-5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWSZWLDXSMGGPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CCCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70642370
Record name 6-Chloro-1-(4-methylphenyl)hexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70642370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898785-32-5
Record name 6-Chloro-1-(4-methylphenyl)-1-hexanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898785-32-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-1-(4-methylphenyl)hexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70642370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.